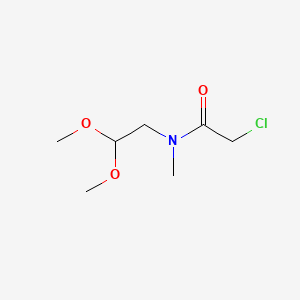
Acetamide, 2-chloro-N-(2,2-dimethoxyethyl)-N-methyl-
Cat. No. B8679097
Key on ui cas rn:
69184-36-7
M. Wt: 195.64 g/mol
InChI Key: BCJUDTIFZMUVFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04113464
Procedure details


The dimethylacetal of 2-methylaminoacetaldehyde (50 grams; 0.42 mole), methylene chloride (200 ml) and triethylamine (46.6 grams; 0.462 mole) were charged into a glass reaction vessel equipped with a mechanical stirrer, thermometer, addition funnel and calcium chloride drying tube. The reaction mixture was cooled to about -20° C. and chloroacetyl chloride (49.7 grams; 0.44 mole) dissolved in methylene chloride (29 ml) was added dropwise with stirring. After the addition was completed stirring was continued for a period of about 60 minutes at a temperature of from -20° C. to -10° C. The reaction mixture was then stirred at room temperature overnight. After this time ether (125 ml) was added and the reaction mixture was filtered. The filtrate was then washed with water and dilute aqueous sodium hydroxide. The washed solution was dried over anhydrous magnesium sulfate, filtered and stripped of solvent under reduced pressure to yield the desired product N-methyl-N-(2,2-dimethoxyethyl)-α-chloroacetamide having a boiling point of 117° to 119° C. at 0.30 mm of Hg pressure.
[Compound]
Name
dimethylacetal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One







Identifiers


|
REACTION_CXSMILES
|
[CH3:1][NH:2][CH2:3][CH:4]=[O:5].[CH2:6](N(CC)CC)C.[Cl:13][CH2:14][C:15](Cl)=[O:16].C[CH2:19][O:20]CC>C(Cl)Cl>[CH3:1][N:2]([CH2:3][CH:4]([O:20][CH3:19])[O:5][CH3:6])[C:15](=[O:16])[CH2:14][Cl:13]
|
Inputs


Step One
[Compound]
|
Name
|
dimethylacetal
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
50 g
|
|
Type
|
reactant
|
|
Smiles
|
CNCC=O
|
|
Name
|
|
|
Quantity
|
46.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
49.7 g
|
|
Type
|
reactant
|
|
Smiles
|
ClCC(=O)Cl
|
|
Name
|
|
|
Quantity
|
29 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
125 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCOCC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-20 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
equipped with a mechanical stirrer
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
thermometer, addition funnel and calcium chloride drying tube
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added dropwise
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After the addition
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
was completed stirring
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The reaction mixture was then stirred at room temperature overnight
|
|
Duration
|
8 (± 8) h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the reaction mixture was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
The filtrate was then washed with water and dilute aqueous sodium hydroxide
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The washed solution was dried over anhydrous magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
Outcomes


Product
Details
Reaction Time |
60 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN(C(CCl)=O)CC(OC)OC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
